![molecular formula C20H28N4O B5496096 N-isopropyl-N'-{[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5496096.png)
N-isopropyl-N'-{[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl}urea
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Overview
Description
“N-isopropyl-N’-{[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl}urea” is a complex organic compound. It contains a urea group (NH-CO-NH), a piperidine ring (a six-membered ring with one nitrogen atom), and a quinoline group (a fused ring system with a benzene ring and a pyridine ring). These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the quinoline group, and the formation of the urea group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring and the quinoline group would likely result in a rigid, planar structure. The urea group could form hydrogen bonds with other molecules, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The piperidine ring and the quinoline group are both aromatic and would therefore be relatively stable. The urea group could participate in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-15(2)23-20(25)22-12-16-6-5-11-24(13-16)14-18-8-3-7-17-9-4-10-21-19(17)18/h3-4,7-10,15-16H,5-6,11-14H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKSLGLLKLAKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1CCCN(C1)CC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea |
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